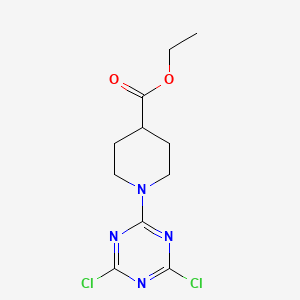

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate

概要

説明

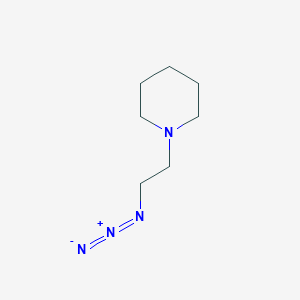

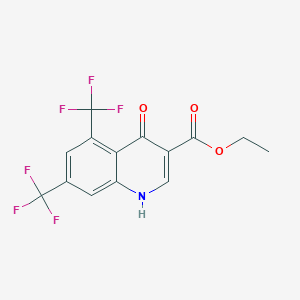

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate is a synthetic compound with a complex structure. It belongs to the class of 1,3,5-triazine derivatives , which have garnered attention due to their diverse biological activities. These compounds exhibit properties such as antimalarial, antimicrobial, anti-cancer, and anti-viral effects . The specific compound combines a piperidine ring with a triazine moiety, making it an intriguing candidate for further investigation.

Synthesis Analysis

The synthesis of this compound involves several steps. Chloride ions in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) are replaced, resulting in various 1,3,5-triazine derivatives. The target compound is prepared either conventionally or using microwave irradiation . The latter method offers advantages such as shorter reaction times, higher purity, and improved yields .

Molecular Structure Analysis

The molecular structure of This compound comprises a piperidine ring attached to a triazine core. The dichloro substitution pattern on the triazine ring contributes to its unique properties. Analytical techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis confirm the compound’s identity .

科学的研究の応用

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified using encoded library technology. Triazine heterocycles, like Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate, are essential for high potency and P450 selectivity. This compound was used in vivo to study various disease models (Thalji et al., 2013).

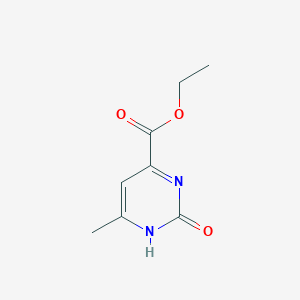

Synthesis of Pharmaceutical Intermediates

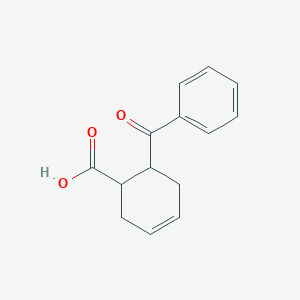

This compound is used in the synthesis of pharmaceutical intermediates, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This process involves amidation, Friedel-crafts acylation, and hydration, with the structures of intermediates and target compounds identified through NMR (Zheng Rui, 2010).

Epoxy Resin Curing Agents

Novel Piperazinylo Bisaryl Hydrazino-S-Triazine derivatives, which include this compound, have been used as curing agents for epoxy resins. The curing of these resins was monitored through differential scanning calorimetry, indicating the compound's application in the field of polymeric materials (Chaudhari, 2009).

Application in Coordination Chemistry

This compound was used in synthesizing large 1,3,5-triazine-based ligands that coordinate with transition metal ions. These synthesized ligands were employed in creating nanometer-scaled Co complexes, revealing the compound's relevance in coordination chemistry and materials science (Peppel & Köckerling, 2009).

Antimicrobial Agents

Several derivatives of this compound have been synthesized and evaluated for antimicrobial activities. These compounds displayed promising antimicrobial properties against various pathogens, highlighting their potential in the development of new antimicrobial agents (Srinivasan et al., 2010).

Synthesis of Anticancer Agents

This compound has been used in the synthesis of anticancer agents. Specifically, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer properties, demonstrating effectiveness against certain cancer cell lines (Rehman et al., 2018).

特性

IUPAC Name |

ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N4O2/c1-2-19-8(18)7-3-5-17(6-4-7)11-15-9(12)14-10(13)16-11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMZCAISETXZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378919 | |

| Record name | ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216502-45-3 | |

| Record name | ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol](/img/structure/B1608108.png)

![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)

![2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide](/img/structure/B1608118.png)

![2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic Acid](/img/structure/B1608122.png)